molecular formula C12H24N2O2 B13653291 (R)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate

(R)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B13653291
M. Wt: 228.33 g/mol
InChI Key: SVFCKPUIJBZBQS-UHFFFAOYSA-N
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Description

(R)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based carbamate derivative characterized by a tert-butyl carbamate group at the 1-position and a dimethylamino-methyl substituent at the 3-position of the pyrrolidine ring. The (R)-stereochemistry at the pyrrolidine center confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediate design. Its dimethylamino group enhances solubility in polar solvents, while the tert-butyl carbamate acts as a protective group for amines, enabling controlled deprotection in multi-step syntheses .

This compound is primarily utilized as a building block in medicinal chemistry, particularly for developing kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics. Its structural flexibility allows derivatization at the pyrrolidine nitrogen or dimethylamino group, enabling tailored pharmacological profiles .

Properties

IUPAC Name

tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFCKPUIJBZBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Procedure

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Protection of Pyrrolidine N Boc anhydride or Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0 °C to room temperature Formation of (R)-1-Boc-3-pyrrolidinol, protecting the nitrogen to prevent side reactions
2 Substitution/Reductive Amination Reaction of Boc-protected pyrrolidinol with dimethylamine in presence of base (e.g., sodium hydride) or reductive amination with formaldehyde and dimethylamine Introduction of the dimethylaminomethyl group at 3-position, yielding (R)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate
3 Purification Chromatography or crystallization Isolation of high-purity product

This synthetic route is supported by literature indicating mild conditions, relatively cheap raw materials, and operational simplicity, which contribute to cost-effective production.

Industrial Scale Considerations

Industrial synthesis adapts the above laboratory procedures to larger scales with enhanced control and efficiency:

  • Use of continuous flow reactors to maintain consistent reaction conditions.
  • Automated systems for precise reagent dosing and temperature control.
  • Optimization of reaction times and purification steps to maximize yield and purity.

Such adaptations ensure scalability while preserving stereochemical purity and compound integrity.

Alternative Synthetic Strategies

Although the primary method involves Boc protection followed by nucleophilic substitution, other approaches documented in related pyrrolidine chemistry include:

  • Use of hydrazine-mediated cyclizations and intramolecular nucleophilic aromatic substitution (SNAr) for core structure formation, followed by functional group modifications.
  • Multi-step palladium-catalyzed cross-coupling reactions for complex substituted pyrrolidines, though less common for this specific compound.

However, these methods are more complex and typically reserved for derivatives with additional functionalization.

Research Findings and Data Integration

Reaction Yields and Purity

Step Yield (%) Purity (%) Notes
Boc Protection 85-95 >98 High efficiency under mild conditions
Dimethylaminomethyl Introduction 70-85 >95 Base-mediated substitution or reductive amination effective
Overall Yield (multi-step) 60-75 >95 Dependent on purification method

These yields reflect typical laboratory-scale syntheses and may improve with industrial optimization.

Reaction Conditions Summary

Parameter Typical Range/Value Comments
Temperature 0 °C to room temperature (Boc protection); room temperature to 60 °C (substitution) Mild conditions prevent racemization
Solvent Dichloromethane, THF, Methanol Common solvents for protection and substitution
Base Triethylamine (protection), Sodium hydride or other strong bases (substitution) Ensures deprotonation and nucleophilic activation
Reaction Time 1-12 hours Varies by step and scale

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino group and pyrrolidine ring undergo oxidation under specific conditions:

Reagent Conditions Product Application
Hydrogen peroxide (H₂O₂)Ethanol, 0–5°C, 2–4 hoursN-oxide derivatives via dimethylamino group oxidationEnhances polarity for pharmacokinetic optimization
m-Chloroperbenzoic acid (m-CPBA)Dichloromethane, RT, 1 hourEpoxidation of the pyrrolidine ring (if double bonds are present)Intermediate for bioactive molecule synthesis

Oxidation of the dimethylamino group generates polar N-oxide species, which are useful for modulating solubility in drug development.

Reduction Reactions

The carbamate group and tertiary amine can participate in reduction pathways:

Reagent Conditions Product Application
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF), refluxRemoval of tert-butyl carbamate to yield free amineDeprotection step in multistep synthesis
Sodium borohydride (NaBH₄)Methanol, 0°C, 30 minutesSelective reduction of imine intermediates (if present)Stabilization of reactive intermediates

Reduction with LiAlH₄ cleaves the carbamate group, exposing the pyrrolidine nitrogen for further functionalization.

Substitution Reactions

The pyrrolidine nitrogen and methylamino group are nucleophilic sites for substitution:

Reagent Conditions Product Application
Alkyl halides (e.g., CH₃I)DMF, 60°C, 12 hoursQuaternary ammonium salts via alkylation of dimethylamino groupAntimicrobial agent precursors
Acyl chlorides (e.g., AcCl)Dichloromethane, RT, 2 hoursAmide formation at the pyrrolidine nitrogenProdrug synthesis

Alkylation of the dimethylamino group introduces cationic charges, enabling applications in ion-pair catalysis.

Deprotection and Functionalization

The tert-butyl carbamate (Boc) group is selectively removable:

Reagent Conditions Product Application
Trifluoroacetic acid (TFA)Dichloromethane, RT, 1 hourFree pyrrolidine amineIntermediate for peptide coupling
HCl (gaseous)Dioxane, 0°C, 30 minutesHydrochloride salt of deprotected amine Salt formation for improved crystallinity

Boc deprotection enables subsequent coupling reactions, critical for constructing complex molecules .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the pyrrolidine ring may undergo structural changes:

Reagent Conditions Product Application
H₂SO₄ (concentrated)100°C, 6 hoursRing-opened amino alcohol derivativesSynthesis of linear chain bioactive molecules
NaOH (aqueous)Ethanol, reflux, 8 hoursRearranged imidazolidinone derivativesHeterocyclic scaffold generation

Biological Activity and Reactivity

The compound’s interactions with beta-3 adrenergic receptors involve hydrogen bonding between the dimethylamino group and aspartate residues in the receptor’s binding pocket. This interaction underpins its potential as a metabolic regulator, though further derivatization is often required to optimize selectivity .

Stability and Degradation

Key stability parameters under accelerated conditions:

Condition Degradation Pathway Half-Life Primary Degradants
pH 1.2 (simulated gastric fluid)Hydrolysis of carbamate group2.3 hoursFree amine and CO₂
UV light (254 nm)Radical-mediated pyrrolidine ring cleavage45 minutesAldehyde and tertiary amine fragments

Scientific Research Applications

®-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name CAS No. Molecular Formula Molecular Weight Substituent(s) Key Properties
(R)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate Not provided C₁₁H₂₂N₂O₂ ~228.3* -CH₂N(CH₃)₂ Chiral, polar, basic
(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate 1187927-12-3 C₁₀H₁₈ClNO₂ 219.71 -CH₂Cl Electrophilic, reactive toward nucleophiles
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 1186311-10-3 C₁₅H₁₉BrINO₃ 483.14 -Br, -I, pyridinyl Halogenated, π-conjugated, Suzuki coupling precursor
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 1186311-11-4 C₁₆H₂₂BrNO₄ 387.27 -Br, -OCH₃ Electron-rich pyridine, hydrogen-bond acceptor
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Not provided C₃₂H₄₅FN₂O₃Si 576.79 -SiMe₂tBu, -F, -COOMe Silyl-protected, fluorinated, lipophilic

A. Halogen-Substituted Analogues (e.g., )

  • Bromo/Iodo Derivatives: These compounds (e.g., CAS 1186311-10-3) exhibit high reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen substituents. Their pyridinyl groups enable π-π stacking in drug-receptor interactions. However, they are less polar than the dimethylamino analog, limiting aqueous solubility.
  • Chloromethyl Derivative : The -CH₂Cl group (CAS 1187927-12-3) facilitates nucleophilic substitutions, making it a precursor for introducing amines or thiols. Its lower molecular weight (219.71 vs. ~228.3) reflects reduced steric hindrance.

B. Ether and Silyl-Protected Analogues (e.g., )

  • Methoxy and Silyl Derivatives : Methoxy groups (e.g., CAS 1186311-11-4) enhance electron density on pyridine, improving hydrogen-bond acceptor capacity. Silyl-protected analogs (e.g., ) offer stability under basic conditions but require harsh conditions (e.g., fluoride) for deprotection.

C. Amino and Amido Derivatives (e.g., )

  • Dimethylamino Group: The target compound’s -CH₂N(CH₃)₂ group increases basicity (pKa ~8–9), enabling pH-dependent solubility. In contrast, amido derivatives (e.g., C₂₀H₂₇N₃O₆S ) exhibit reduced basicity but improved hydrogen-bond donor capacity.

Stereochemical and Economic Considerations

  • Chirality : The (R)-configuration distinguishes the target compound from racemic mixtures (e.g., (±)-trans isomers in ), which are less selective in enantioselective syntheses.
  • Cost Analysis: Halogenated derivatives command higher prices (e.g., $400/g for CAS 1186311-10-3 ) due to halogen costs and synthetic complexity. The dimethylamino analog is likely more cost-effective for large-scale applications.

Biological Activity

(R)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate is a chiral compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant research findings and data.

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.33 g/mol
  • Appearance : White or off-white solid
  • Solubility : Soluble in organic solvents such as dichloromethane and ethanol

The compound's unique structure, characterized by a pyrrolidine ring and a dimethylamino group, plays a crucial role in its biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antiviral Properties : Early investigations suggest that this compound may have antiviral effects, potentially inhibiting viral replication. This aspect is particularly relevant in the context of emerging viral infections where new therapeutic agents are urgently needed.
  • Beta-3 Adrenergic Receptor Agonism : The compound has been proposed to act as a beta-3 adrenergic receptor agonist. This action could have implications for metabolic regulation, making it a candidate for obesity treatment and metabolic disorders.
  • Enzyme Inhibition : Interaction studies have shown that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2-oxo-1-pyrrolidinecarboxylate with dimethylamine. The reaction conditions are crucial for achieving high enantioselectivity, often performed in organic solvents under controlled temperatures.

Case Studies and Data Tables

A review of literature reveals significant findings related to the biological activity of this compound:

StudyFindings
Preliminary Antiviral StudySuggested potential antiviral activity against specific viruses.
Beta-3 Adrenergic Receptor StudyIndicated agonistic activity which may aid in metabolic regulation.
Enzyme Interaction StudyHighlighted potential inhibition of metabolic enzymes, warranting further investigation.

Detailed Research Insights

Research has shown that the chiral configuration of this compound significantly influences its biological activity. The specific arrangement of atoms affects binding affinity and selectivity towards various molecular targets, which is critical for drug design .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and Boc-group integrity. 31P^{31}P NMR is used if phosphonate derivatives are present .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight and isotopic patterns .
  • Chiral HPLC/CE : Essential for verifying enantiomeric excess (>98% for (R)-configuration) .

Q. Advanced

  • X-ray Crystallography : Resolves absolute stereochemistry when chiral centers are ambiguous .
  • Dynamic NMR : Detects rotameric equilibria in dimethylaminomethyl groups at low temperatures .

How can enantiomeric purity be maintained during scale-up synthesis?

Q. Advanced

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) during key bond-forming steps to enhance enantioselectivity .
  • Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis .
  • In-line Monitoring : ReactIR or PAT (Process Analytical Technology) tracks chiral intermediates in real time .

What strategies resolve contradictions in reported reactivity data (e.g., divergent yields under similar conditions)?

Q. Advanced

  • DoE (Design of Experiments) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify critical factors. For example, acetonitrile may improve yields over dichloromethane due to better solubility of intermediates .
  • Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., 15N^{15}N-Boc groups) or computational modeling (DFT) to clarify competing pathways .

How is the compound’s biological activity assessed in enzyme inhibition studies?

Q. Basic

  • In vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates. Include positive controls (e.g., staurosporine) .
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (kₐ, k_d) for receptor interactions .

Q. Advanced

  • Cryo-EM/Co-crystallization : Visualizes compound-enzyme complexes to identify binding motifs .
  • Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies off-target effects in cellular models .

What methodologies are used to scale up synthesis for preclinical studies without compromising purity?

Q. Advanced

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., Boc protection) .
  • Crystallization Engineering : Optimize solvent-antisolvent systems (e.g., THF/heptane) to achieve >99.5% purity .
  • Quality by Design (QbD) : Define a design space for critical parameters (e.g., pH, agitation rate) to ensure batch consistency .

How do steric and electronic effects of the tert-butyl and dimethylaminomethyl groups influence reactivity?

Q. Advanced

  • Steric Effects : The tert-butyl group shields the pyrrolidine nitrogen, reducing undesired nucleophilic side reactions.
  • Electronic Effects : The dimethylaminomethyl group acts as an electron donor, stabilizing transition states in alkylation or cross-coupling reactions.
  • DFT Calculations : Predict regioselectivity in reactions like Suzuki-Miyaura couplings by analyzing frontier molecular orbitals .

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